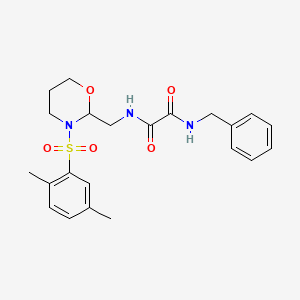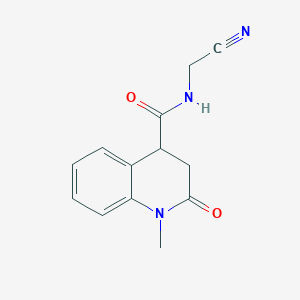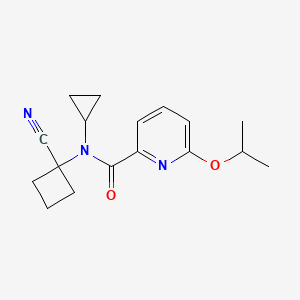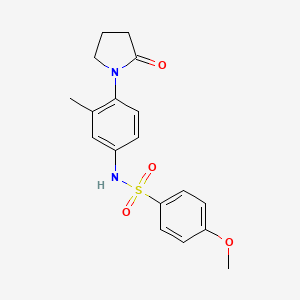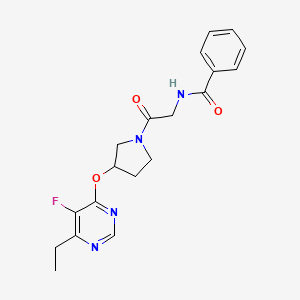
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, N-(2-aminophenyl)-2-(4-bromophenoxy) acetamide was synthesized in good yield and characterized by different spectroscopic techniques (1H, 13CNMR, and LC-MS), and its structure was confirmed by X-ray diffraction (XRD) studies .Molecular Structure Analysis
The molecular structure of similar compounds has been analyzed using X-ray diffraction (XRD) studies . The XRD data confirms that the crystal structure is orthorhombic with space group of Pca21 . The intermolecular interactions (N-H … O and N-H … Cg) inside the molecule stabilize the crystal structure .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported . For instance, (4-bromophenoxy)trimethylsilane has a density of 1.2±0.1 g/cm3, a boiling point of 215.5±23.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C .Aplicaciones Científicas De Investigación
ipso Halogenation and Bromination of Phenols
In the field of halogenation, research has shown that bromination of phenols, such as p-cresol and 3,4-dimethylphenol, in trifluoromethanesulfonic acid leads to bromo derivatives with bromine meta to hydroxyl. This process involves the intermediate formation of a bromodienone and its rearrangement. The study provides insight into the isomerization, disproportionation of bromophenols, and the dienone–phenol rearrangement of bromodienones, offering valuable information for chemical synthesis and modification techniques (Fischer & Henderson, 1983).
Tetramesityldisilene: A Stable Compound with a Silicon-Silicon Double Bond
Research into the stability and reactivity of silicon-containing compounds led to the discovery of tetramesityldisilene, a compound that can be isolated as a stable solid at room temperature. This compound is notable for its silicon-silicon double bond, which, akin to carbon olefins, undergoes addition reactions. This finding opens up new avenues for the study of silicon chemistry and the development of novel silicon-based materials (West, Fink, & Michl, 1981).
Synthesis and Transformation of [difluoro(phenylseleno)methyl]-trimethylsilane
The development of [difluoro(phenylseleno)methyl]trimethylsilane (PhSeCF(2)TMS) has provided a new strategy for the nucleophilic difluoromethylation of carbonyl compounds. This compound serves as an efficient reagent for incorporating the difluoro(phenylseleno)methyl group into various compounds, showcasing a novel approach in the synthesis of difluoromethyl-containing molecules. The resulting alcohols can be further transformed, expanding the toolkit available for organic synthesis and functional group modification (Qin et al., 2005).
Safety And Hazards
Propiedades
IUPAC Name |
[2-(4-bromophenoxy)-1,1,2,2-tetrafluoroethyl]-trimethylsilane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrF4OSi/c1-18(2,3)11(15,16)10(13,14)17-9-6-4-8(12)5-7-9/h4-7H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSGYOBBHWWETQQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)C(C(OC1=CC=C(C=C1)Br)(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrF4OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-(4-Bromophenoxy)-1,1,2,2-tetrafluoroethyl)trimethylsilane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(Z)-3-Hydrazinyl-1-(2-nitrophenyl)-3-oxoprop-1-en-2-yl]acetamide](/img/structure/B2754858.png)

![3,4-dimethyl-N-[3-(2-oxopropyl)-1,2,4-thiadiazol-5-yl]benzamide](/img/structure/B2754861.png)


![1,3-dimethyl-7-(3-nitrophenyl)-5-((2-oxo-2-(pyrrolidin-1-yl)ethyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2754865.png)
![3,4-diethoxy-N-(3-imidazo[1,2-a]pyrimidin-2-ylphenyl)benzamide](/img/structure/B2754866.png)
![4-[3-(2,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine](/img/structure/B2754868.png)
